molecular formula C13H13N3 B13094259 2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine CAS No. 7252-78-0

2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B13094259
CAS No.: 7252-78-0
M. Wt: 211.26 g/mol
InChI Key: MQTHCQVDULOJCK-UHFFFAOYSA-N
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Description

2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by a fused ring system that includes a cyclopentane ring and a pyrimidine ring, with a phenyl group attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . This reaction is carried out under mild conditions, often using a base such as triethylamine (Et3N) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

CAS No.

7252-78-0

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N3/c14-12-10-7-4-8-11(10)15-13(16-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16)

InChI Key

MQTHCQVDULOJCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)C3=CC=CC=C3

Origin of Product

United States

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